molecular formula C26H24N2O2 B14185004 2,2'-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) CAS No. 849343-13-1

2,2'-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole)

Cat. No.: B14185004
CAS No.: 849343-13-1
M. Wt: 396.5 g/mol
InChI Key: WRNPKVNJXBIFHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 4-methyl-5-phenyloxazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) involves its ability to produce singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to various biological molecules. This property is harnessed in photodynamic therapy, where the compound is used to target and destroy cancer cells or pathogens .

Properties

CAS No.

849343-13-1

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

5-methyl-2-[4-(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H24N2O2/c1-17-23(19-9-5-3-6-10-19)27-25(29-17)21-13-15-22(16-14-21)26-28-24(18(2)30-26)20-11-7-4-8-12-20/h3-18,23-24H,1-2H3

InChI Key

WRNPKVNJXBIFHW-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(O1)C2=CC=C(C=C2)C3=NC(C(O3)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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